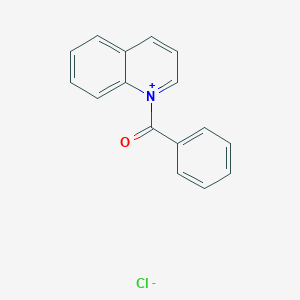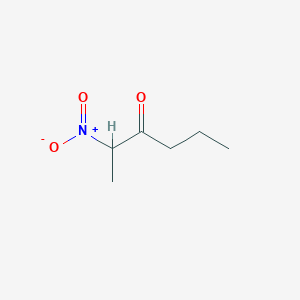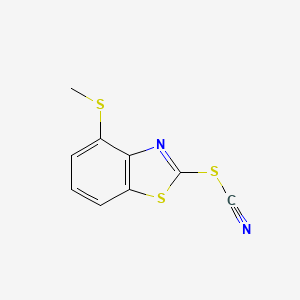
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate typically involves the reaction of 4-(Methylsulfanyl)-1,3-benzothiazol-2-amine with thiocyanate reagents. One common method involves the use of ammonium thiocyanate in the presence of a suitable catalyst, such as iron(III) chloride, under mild conditions . The reaction proceeds via nucleophilic substitution, where the thiocyanate group replaces a leaving group on the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazoles .
科学的研究の応用
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit enzymes and disrupt cellular processes by binding to specific proteins and altering their function. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
類似化合物との比較
Similar Compounds
Benzothiazole: A parent compound with a similar ring structure but lacking the thiocyanate group.
4-(Methylsulfanyl)-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
Thiocyanate Derivatives: Compounds containing the thiocyanate group, such as phenyl thiocyanate and benzyl thiocyanate.
Uniqueness
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate is unique due to the presence of both the methylsulfanyl and thiocyanate groups on the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
81870-75-9 |
|---|---|
分子式 |
C9H6N2S3 |
分子量 |
238.4 g/mol |
IUPAC名 |
(4-methylsulfanyl-1,3-benzothiazol-2-yl) thiocyanate |
InChI |
InChI=1S/C9H6N2S3/c1-12-6-3-2-4-7-8(6)11-9(14-7)13-5-10/h2-4H,1H3 |
InChIキー |
SBJZGOWTWGDAQD-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC2=C1N=C(S2)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


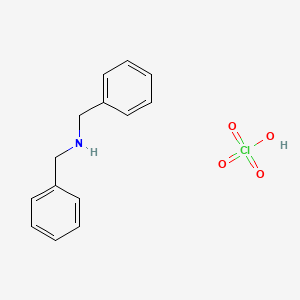
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
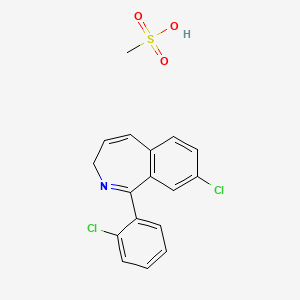
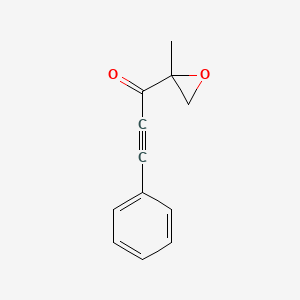
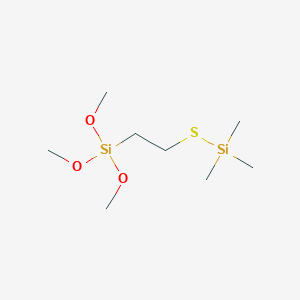
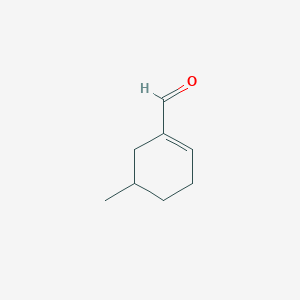
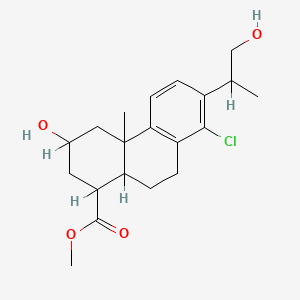
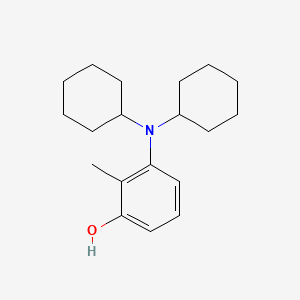
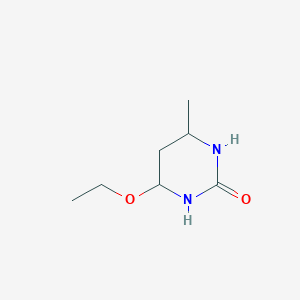
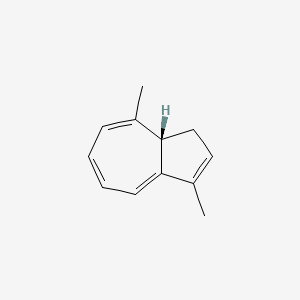
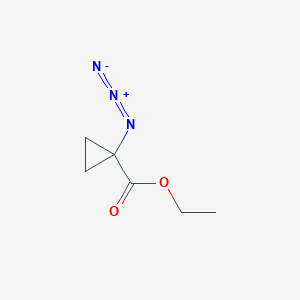
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
